

# Heptadecanoic acid-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Heptadecanoic acid-d3

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## An In-depth Technical Guide to Heptadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Heptadecanoic acid-d3**, a deuterated odd-chain saturated fatty acid. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and discusses the metabolic context of its non-deuterated analogue, heptadecanoic acid.

## **Physicochemical Properties and Identification**

**Heptadecanoic acid-d3** is a stable isotope-labeled version of heptadecanoic acid, with three deuterium atoms typically at the terminal methyl group (position 17). This isotopic labeling makes it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass.



Property	Value	Citations
CAS Number	202528-95-8	[1][2][3][4][5]
Molecular Formula	C17H31D3O2	[2][3][4][6][7]
Molecular Weight	Approximately 273.5 g/mol	[2][8]
Synonyms	Heptadecanoic-17,17,17-d3 acid, C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3	[2][8]
Formulation	A solid	[2][3]
Purity	≥99% deuterated forms (d1-d3)	[2][3]
Storage Temperature	-20°C	[1][5]
Solubility	DMF: 25 mg/ml DMSO: 10 mg/ml Ethanol: 25 mg/ml DMF:PBS (pH 7.2) (1:1): 0.25 mg/ml	[2][9]
InChI Key	KEMQGTRYUADPNZ- FIBGUPNXSA-N	[2][9]

## Application as an Internal Standard in Quantitative Analysis

**Heptadecanoic acid-d3** is a critical tool for the accurate quantification of heptadecanoic acid and other fatty acids in complex biological matrices.[1][9] The stable isotope dilution method, which employs deuterated standards, is considered a gold standard in quantitative mass spectrometry.[8] This technique corrects for sample loss during extraction and variability in instrument response, thereby ensuring high precision and accuracy.[8][10]

### **Experimental Workflow for Fatty Acid Quantification**

The general workflow for quantifying fatty acids using **Heptadecanoic acid-d3** as an internal standard involves several key steps from sample preparation to data analysis.





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Fig. 1: General experimental workflow for fatty acid quantification using a deuterated internal standard.

### **Detailed Methodologies**

- 1. Sample Preparation and Lipid Extraction:
- A known amount of **Heptadecanoic acid-d3** is added to the biological sample (e.g., plasma, tissue homogenate, or cell lysate) at the beginning of the sample preparation process.[8]
- Total lipids are then extracted using established methods such as the Folch or Bligh-Dyer procedures, which typically use a chloroform/methanol solvent system.[8]

### 2. Saponification:

- To analyze total fatty acids (both free and esterified), the lipid extract is subjected to saponification. This is achieved by hydrolysis with a base, such as potassium hydroxide in methanol, to release the fatty acids from triglycerides, phospholipids, and other complex lipids.[8]
- The solution is then acidified to protonate the fatty acids, which can then be extracted into an organic solvent like hexane.[8]
- Derivatization (Primarily for GC-MS):
- For GC-MS analysis, the volatility of the fatty acids needs to be increased. This is accomplished by converting them into fatty acid methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.[10][11]



- PFB bromide is often used for derivatization when high sensitivity is required, particularly with negative chemical ionization mass spectrometry.[10]
- 4. Instrumental Analysis:
- LC-MS/MS: The extracted and, if necessary, derivatized fatty acids are separated using a
  reverse-phase C18 column.[7][8] The mass spectrometer is typically operated in Multiple
  Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by
  monitoring specific precursor-to-product ion transitions for both the endogenous fatty acid
  and its deuterated internal standard.[7][8][12]
- GC-MS: FAMEs or other derivatives are separated on a capillary column. The mass spectrometer detects the specific ions corresponding to the analyte and the internal standard.[11][13]
- 5. Quantification:
- A calibration curve is generated using known concentrations of the non-labeled heptadecanoic acid standard with a fixed amount of the deuterated internal standard.
- The concentration of the endogenous heptadecanoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[8]

## Biological and Metabolic Context of Heptadecanoic Acid

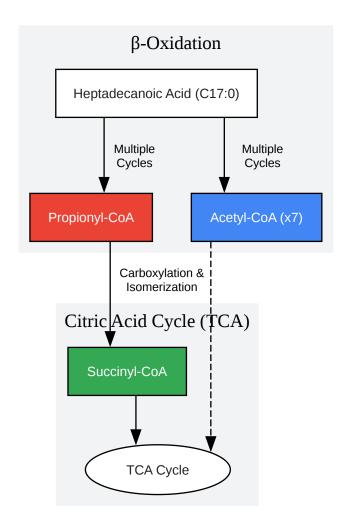
While **Heptadecanoic acid-d3** serves as an analytical tool, its non-deuterated counterpart, heptadecanoic acid (C17:0), is a naturally occurring odd-chain saturated fatty acid. Historically considered to be of low physiological significance, recent studies have highlighted its role as a biomarker and its association with various health outcomes.[1][6]

Heptadecanoic acid is found in dairy fat and is often used as a biomarker for dairy consumption.[9] The metabolism of odd-chain fatty acids like heptadecanoic acid differs from that of even-chain fatty acids.



### **Metabolism of Odd-Chain Fatty Acids**

The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final three-carbon unit, propionyl-CoA, is produced.[14] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. There is also evidence for the endogenous production of odd-chain fatty acids through  $\alpha$ -oxidation of even-chain fatty acids. [4][6]



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Fig. 2: Simplified metabolic fate of heptadecanoic acid via  $\beta$ -oxidation.

### Conclusion

**Heptadecanoic acid-d3** is an indispensable tool for researchers in lipidomics, clinical diagnostics, and drug development. Its use as an internal standard in mass spectrometry



ensures the reliability and accuracy of fatty acid quantification. Understanding its application in conjunction with the biological significance of its non-deuterated form provides a powerful approach to investigating the role of odd-chain fatty acids in health and disease.

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- To cite this document: BenchChem. [Heptadecanoic acid-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815317#heptadecanoic-acid-d3-cas-number-and-molecular-weight]

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